N6-Benzoyl-5'-O-DMT-3'-O-methyladenosine 3'CE-phosphoramidite
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Overview
Description
N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite is an adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is particularly significant in the field of oligonucleotide synthesis, where it is used as a building block for creating modified nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite typically involves multiple steps. The process begins with the protection of the hydroxyl groups of adenosine, followed by the introduction of the benzoyl group at the N6 position. The 5’-hydroxyl group is then protected with a dimethoxytrityl (DMT) group, and the 3’-hydroxyl group is methylated. Finally, the phosphoramidite group is introduced at the 3’ position .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The phosphoramidite group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol, and nucleophiles like alcohols and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various modified nucleotides and oligonucleotides, which are essential for applications in molecular biology and medicinal chemistry .
Scientific Research Applications
N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Plays a role in the study of DNA-protein interactions and gene expression.
Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit cancer progression.
Industry: Utilized in the production of antisense RNA and other therapeutic nucleic acids
Mechanism of Action
The compound exerts its effects by mimicking the structure of adenosine and interacting with various molecular targets. It acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression. The molecular pathways involved include the activation of adenosine receptors and the modulation of intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
N6-Benzoyl-5’-O-DMT-3’-O-methyladenosine 3’CE-phosphoramidite is unique due to its specific modifications, which enhance its stability and functionality in oligonucleotide synthesis. Unlike other adenosine analogs, it offers improved resistance to enzymatic degradation and better incorporation into nucleic acid sequences .
Properties
Molecular Formula |
C48H54N7O8P |
---|---|
Molecular Weight |
888.0 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-43-42(59-7)40(62-47(43)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56) |
InChI Key |
FVQVZAFXDJSVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OC |
Origin of Product |
United States |
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